molecular formula C22H32O3S B12798325 S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate CAS No. 6947-46-2

S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate

Cat. No.: B12798325
CAS No.: 6947-46-2
M. Wt: 376.6 g/mol
InChI Key: HONIPOFOKOETAA-UHFFFAOYSA-N
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Description

S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate: is a synthetic steroidal compound with a molecular formula of C22H32O3S. It is known for its unique structure, which includes a thioester group attached to the steroid backbone. This compound has garnered interest in various fields, including medicinal chemistry and endocrinology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate typically involves the esterification of 17-hydroxy-3-oxoandrost-4-en-7-yl with propanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, including alcohols and alkanes, depending on the reducing agents used.

    Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 17-keto derivatives or carboxylic acids.

    Reduction: Formation of 17-hydroxy derivatives or alkanes.

    Substitution: Formation of thioether derivatives.

Scientific Research Applications

Chemistry: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is used as a precursor in the synthesis of various steroidal compounds

Biology: In biological research, this compound is studied for its potential role in modulating steroid hormone receptors. It is used in assays to investigate the binding affinity and activity of steroidal compounds on androgen and estrogen receptors.

Medicine: this compound has potential therapeutic applications in hormone replacement therapy and the treatment of hormonal imbalances. Its ability to interact with steroid receptors makes it a candidate for drug development in endocrinology.

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroid-based drugs. Its stability and reactivity make it a valuable building block for the production of various therapeutic agents.

Mechanism of Action

The mechanism of action of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate involves its interaction with steroid hormone receptors. The compound binds to androgen or estrogen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including the regulation of secondary sexual characteristics and metabolic processes.

Comparison with Similar Compounds

  • 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate
  • 17beta-Hydroxy-3-oxoandrost-4-en-7alpha-yl propanethioate

Comparison: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is unique due to its specific thioester group at the 7-position of the steroid backbone. This structural feature distinguishes it from other similar compounds, which may have different functional groups or substitutions at the same position. The presence of the thioester group can influence the compound’s reactivity and biological activity, making it a valuable molecule for specific applications in research and industry.

Properties

CAS No.

6947-46-2

Molecular Formula

C22H32O3S

Molecular Weight

376.6 g/mol

IUPAC Name

S-(17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl) propanethioate

InChI

InChI=1S/C22H32O3S/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h11,15-18,20,24H,4-10,12H2,1-3H3

InChI Key

HONIPOFOKOETAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C

Origin of Product

United States

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